molecular formula C28H35NO4 B342076 Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342076
M. Wt: 449.6 g/mol
InChI Key: DLJVZDBDEACPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with the molecular formula C28H35NO4. This compound is characterized by its complex structure, which includes a dodecyl chain, a methylphenyl group, and a dioxoisoindolinecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 2-(3-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Substituted esters and aromatic compounds.

Scientific Research Applications

Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl 1-dodecyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
  • Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate

Uniqueness

Dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C28H35NO4

Molecular Weight

449.6 g/mol

IUPAC Name

dodecyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C28H35NO4/c1-3-4-5-6-7-8-9-10-11-12-18-33-28(32)22-16-17-24-25(20-22)27(31)29(26(24)30)23-15-13-14-21(2)19-23/h13-17,19-20H,3-12,18H2,1-2H3

InChI Key

DLJVZDBDEACPBV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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